![molecular formula C8H9N3O3 B2509198 3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid CAS No. 1160047-66-4](/img/structure/B2509198.png)
3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid is a chemical compound with the CAS Number: 1160047-66-4 . It has a molecular weight of 195.18 . The compound is in powder form and is stored at room temperature .
Synthesis Analysis
The synthesis of oxazole derivatives, such as 3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid, has been a topic of interest in medicinal chemistry . Oxazole is an important heterocyclic nucleus with a wide spectrum of biological activities . The utility of oxazole as intermediates for the synthesis of new chemical entities has increased in recent years .Molecular Structure Analysis
The IUPAC name of the compound is 3-((4-cyano-2-methyloxazol-5-yl)amino)propanoic acid . The InChI code is 1S/C8H9N3O3/c1-5-11-6(4-9)8(14-5)10-3-2-7(12)13/h10H,2-3H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis
3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid is a powder that is stored at room temperature . It has a molecular weight of 195.18 .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
The emergence of viral diseases necessitates the search for effective antiviral agents. Recent studies have explored the potential of 3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid as an antiviral compound. For instance, it has been investigated as a SARS-CoV-2 antibody, demonstrating positive viral entry inhibition .
Antimicrobial Properties
The compound’s structure suggests possible antimicrobial activity. Notably, derivatives of 3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid have been evaluated for their antimicrobial potential. Among these, compounds 1a and 1b exhibited good antimicrobial activity .
Anticancer Potential
Researchers have synthesized a series of novel N-(4-cyano-1,3-oxazol-5-yl)sulfonamide derivatives, including our compound of interest. These derivatives were evaluated against 60 cancer cell lines by the National Cancer Institute (USA). The assessment revealed promising anticancer activity .
Antibacterial Effects
One specific derivative, 3-(2-(4-methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one , demonstrated potent antibacterial activity. This finding highlights the compound’s potential in combating bacterial infections .
Antifungal Properties
Another derivative, 3-(2-(2-hydroxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one , displayed moderate antifungal activity. Investigating its mechanism of action could provide valuable insights for developing antifungal agents .
Wirkmechanismus
Target of Action
It’s known that oxazole derivatives, which this compound is a part of, have a wide spectrum of biological activities . They have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .
Mode of Action
Oxazole derivatives are known to interact with their targets in a way that often imparts preferential specificities in their biological responses . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .
Biochemical Pathways
Oxazole derivatives are known to affect a variety of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Result of Action
It’s known that oxazole derivatives have a wide spectrum of biological activities .
Eigenschaften
IUPAC Name |
3-[(4-cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c1-5-11-6(4-9)8(14-5)10-3-2-7(12)13/h10H,2-3H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZYNEYHAPKDAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)NCCC(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.